molecular formula C10H19NO3 B2467917 Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate CAS No. 1436095-50-9

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate

Cat. No.: B2467917
CAS No.: 1436095-50-9
M. Wt: 201.266
InChI Key: YTMULNDZZRJNQY-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is an organic compound with the chemical formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a hydroxycyclobutylmethyl group

Properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-10(13)5-4-6-10/h13H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMULNDZZRJNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436095-50-9
Record name tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate
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Preparation Methods

Reaction Scheme

  • Starting Material : N-Boc-protected amino alcohol (e.g., N-Boc-1-aminomethylcyclobutanol).
  • Mixed Anhydride Formation : React with isobutyl chlorocarbonate and N-methylmorpholine in anhydrous ethyl acetate at -10–5°C.
  • Coupling : Introduce 1-hydroxycyclobutylmethylamine to form the carbamate bond.

Optimization Parameters

  • Molar Ratios :
    • Amine : Isobutyl chlorocarbonate : Base = 1 : 1.1–1.5 : 1.1–1.5.
  • Solvent : Anhydrous ethyl acetate (8–10 vol. relative to amine).
  • Yield : 90–93% under optimal conditions.

Nucleophilic Substitution Under Phase-Transfer Conditions

The Ambeed synthesis of tert-butyl (cis-3-hydroxycyclobutyl)carbamate demonstrates the utility of cesium carbonate in facilitating nucleophilic substitutions, which could be adapted for introducing the Boc group.

Adapted Protocol

  • Substrate : 1-(Bromomethyl)cyclobutanol.
  • Reagents : Boc-protected amine, cesium carbonate, acetonitrile.
  • Conditions : Stir at 20°C for 12–24 hours.

Data from Analogous Reactions

Substrate Reagent Base Solvent Yield Source
3-Bromo-6-chloropyridin-2-yl tert-Butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate Cs2CO3 Acetonitrile 56%

Mitsunobu Reaction for Hydroxymethyl Group Functionalization

The Mitsunobu reaction, effective in forming ethers from alcohols, could be repurposed to install the Boc-protected amine adjacent to the cyclobutanol group.

Reaction Parameters

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine.
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.

Example Protocol

  • Substrate : 1-Hydroxycyclobutane methanol.
  • Coupling Partner : Boc-protected amine.
  • Outcome : 73% yield after silica gel purification.

Protection-Deprotection Strategies

Boc Protection of Primary Amines

  • Reagent : Di-tert-butyl dicarbonate (Boc anhydride).
  • Base : Triethylamine or DMAP.
  • Solvent : Dichloromethane or THF.

Challenges in Cyclobutane Functionalization

  • Ring Strain : Cyclobutane’s 90° bond angles increase reactivity but risk side reactions.
  • Stereochemical Control : Cis/trans isomerism in substituted cyclobutanes necessitates chiral auxiliaries or catalysts.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Mixed Anhydride High yields, minimal epimerization Requires anhydrous conditions 90–93%
Nucleophilic Substitution Broad substrate compatibility Moderate yields, sensitive to leaving groups 56%
Mitsunobu Reaction Stereospecific, mild conditions Costly reagents, phosphorus byproducts 73%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.

Major Products Formed

    Oxidation: The major product would be a carbonyl derivative of the original compound.

    Reduction: The major product would be an amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate serves as a versatile intermediate in various research fields, particularly in medicinal chemistry. Its unique structure and functional groups facilitate multiple applications:

Pharmaceutical Intermediates

This compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its carbamate functional group allows for modifications that can enhance biological activity. The stability of the compound under varying conditions (pH and temperature) is crucial for its reactivity profile, making it suitable for complex organic syntheses.

Enzyme Inhibition Studies

Research indicates that compounds with a carbamate moiety can interact with biological systems by forming covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to enzyme inhibition, making it a subject of interest in pharmacological studies. For instance, similar compounds have demonstrated potential as inhibitors for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapies .

Neuropharmacological Applications

The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter receptors positions it as a candidate for further exploration in neuropharmacology .

Case Study 1: Cyclin-Dependent Kinase Inhibition

Research on structurally related carbamates has shown promising results as inhibitors of CDKs. Modifications to the cyclobutane structure can enhance binding affinity, suggesting that this compound may also exhibit similar properties.

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinasesSimilar structure; potential anticancer properties

Case Study 2: Enzyme Modulation

The interactions of this compound with enzymes have been studied to understand its mechanism of action better. The hydroxymethyl group can influence enzyme binding and activity, suggesting its use as an enzyme modulator in metabolic pathways .

Case Study 3: Neuropharmacological Effects

Compounds with similar structural motifs have been investigated for their effects on neurological processes. The potential for interaction with neurotransmitter receptors indicates that this compound could be explored further for therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The overall effect depends on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is unique due to its combination of a hydroxycyclobutylmethyl group and a tert-butyl carbamate group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of approximately 201.26 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, linked to a hydroxymethylcyclobutyl group, which may influence its biological activity through stereochemical interactions (source: ).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including phase-transfer catalysis. A common method includes reacting tert-butyl carbamate with a hydroxymethyl derivative under basic conditions, yielding high purities (upwards of 95%) under optimized conditions (source: ).

The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. The presence of the carbamate functional group may allow it to act as an enzyme inhibitor or modulator, potentially affecting pathways involved in neurological disorders (source: ).

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes. In vitro studies showed that treatment with the compound improved cell viability in the presence of amyloid beta peptide (Aβ) by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels (source: ).

Study Model Effect Outcome
In vitro studyAstrocytes treated with AβIncreased cell viability62.98% viability with treatment vs. 43.78% without
In vivo studyScopolamine-induced oxidative stress in ratsReduced MDA levelsNo significant difference compared to galantamine

Antioxidant Activity

The compound's ability to mitigate oxidative stress suggests potential applications in treating neurodegenerative diseases where oxidative damage is a contributing factor. The reduction of free radicals and inflammatory cytokines indicates a promising therapeutic profile for conditions such as Alzheimer's disease (source: ).

Case Studies

Case Study 1: Neuroprotection Against Aβ Toxicity
In an experimental setup, astrocytes exposed to Aβ exhibited significant cell death. However, co-treatment with this compound resulted in improved cell survival rates, highlighting its protective role against neurotoxic agents.

Case Study 2: In Vivo Efficacy
In a scopolamine model used for studying cognitive decline, the compound demonstrated some efficacy in reducing oxidative stress markers but did not outperform established treatments like galantamine. This suggests that while the compound has potential, further optimization may be necessary for enhanced bioavailability and efficacy in vivo (source: ).

Future Directions

Research into this compound continues to explore its full range of biological activities. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its effects in various disease models.

Q & A

Basic: What are the common synthetic routes for Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate?

Answer:
The synthesis typically involves a multi-step process utilizing tert-butyl carbamate as a starting material. Key steps include:

  • Amine Protection : Reaction of the primary amine group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
  • Cyclobutane Functionalization : Introduction of the hydroxycyclobutyl moiety via ring-opening or hydroxylation reactions. For example, epoxide intermediates may be hydrolyzed under acidic or basic conditions to yield the hydroxy group .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their compatibility with carbamate-forming reactions .

Example Protocol:

StepReagents/ConditionsPurpose
1Tert-butyl chloroformate, Triethylamine, DCM, 0–25°CAmine protection
21-hydroxycyclobutylmethyl bromide, NaHCO₃, RTAlkylation
3Purification via column chromatography (silica gel, EtOAc/hexane)Isolation

Basic: How is this compound employed as a protecting group in peptide synthesis?

Answer:
The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis (SPPS). Its utility stems from:

  • Stability : Resists cleavage under basic and nucleophilic conditions, allowing selective deprotection with trifluoroacetic acid (TFA) .
  • Orthogonality : Compatible with Fmoc/t-Bu strategies, enabling sequential deprotection in multi-step syntheses .
  • Application Example : In SPPS, the Boc group is introduced via reaction with tert-butyl dicarbonate, followed by acidic removal after chain elongation .

Advanced: How can reaction conditions be optimized for introducing the tert-butyl carbamate group?

Answer:
Optimization involves systematic variation of:

  • Base Selection : Triethylamine vs. DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. DMAP may accelerate carbamate formation in sterically hindered systems .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis, while room temperature (RT) is sufficient for most cases .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, whereas DCM offers better control over exothermic reactions .

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